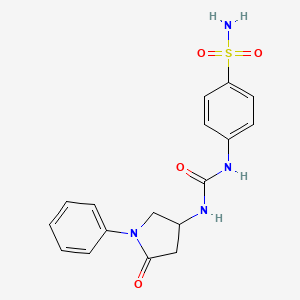![molecular formula C16H18N4O3S B6490874 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea CAS No. 891098-59-2](/img/structure/B6490874.png)
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including a urea group, a pyrrolidinone group, a methoxyphenyl group, and a thiazole group . It belongs to the class of urea derivatives.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a urea group, a methoxyphenyl group, and a thiazole group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the urea group might participate in acid-base reactions, the pyrrolidinone ring might undergo ring-opening reactions, and the methoxy group might be susceptible to demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar groups like the urea group and the methoxy group would likely make it somewhat soluble in polar solvents .Safety and Hazards
The safety and hazards associated with this compound are not known due to the lack of specific information. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.
Future Directions
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-9-24-16(17-10)19-15(22)18-11-6-14(21)20(8-11)12-4-3-5-13(7-12)23-2/h3-5,7,9,11H,6,8H2,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHOPQYLMWYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6490800.png)
![N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490801.png)
![4-tert-butyl-N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490802.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490836.png)

![1-[(furan-2-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490846.png)
![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490857.png)
![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6490862.png)
![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490871.png)
![1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B6490875.png)
![3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea](/img/structure/B6490885.png)